Boc-(N-gamma-ethyl)-L-glutamine

CAS No.: 210692-65-2

Cat. No.: VC3369342

Molecular Formula: C12H22N2O5

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 210692-65-2 |

|---|---|

| Molecular Formula | C12H22N2O5 |

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | (2S)-5-(ethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C12H22N2O5/c1-5-13-9(15)7-6-8(10(16)17)14-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-/m0/s1 |

| Standard InChI Key | DHDKHNYMNZCKOS-QMMMGPOBSA-N |

| Isomeric SMILES | CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

| SMILES | CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physical Properties

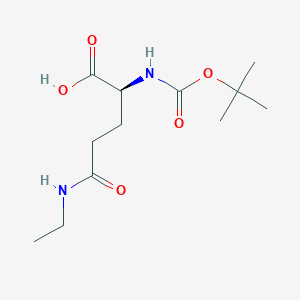

Boc-(N-gamma-ethyl)-L-glutamine is structurally characterized as a protected derivative of the natural amino acid L-glutamine. The compound contains three key structural elements: the L-glutamine backbone, the Boc protecting group at the alpha-amino position, and the ethyl modification on the gamma-amide nitrogen.

Molecular Information

The compound features a well-defined chemical identity with multiple systematic names reflecting its structure:

| Property | Value |

|---|---|

| CAS Registry Number | 210692-65-2 |

| PubChem CID | 46737317 |

| Molecular Formula | C₁₂H₂₂N₂O₅ |

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | (2S)-5-(ethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

| Alternative Names | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(ethylcarbamoyl)butanoic acid |

| IUPAC Condensed | Boc-Gln(Et)-OH |

The structure contains a chiral center at the alpha-carbon position, maintaining the (S)-configuration found in natural L-glutamine .

Physical Properties

The physical properties of Boc-(N-gamma-ethyl)-L-glutamine can be contextualized by examining its parent compound, Boc-L-Glutamine:

| Property | Boc-L-Glutamine | Boc-(N-gamma-ethyl)-L-glutamine |

|---|---|---|

| Molecular Weight | 246.260 g/mol | 274.31 g/mol |

| Molecular Formula | C₁₀H₁₈N₂O₅ | C₁₂H₂₂N₂O₅ |

| Melting Point | 114-117°C | Not reported in literature |

| Boiling Point | 509.1±45.0°C at 760 mmHg | Not reported in literature |

| Density | 1.2±0.1 g/cm³ | Estimated similar to related compounds |

The additional ethyl group in Boc-(N-gamma-ethyl)-L-glutamine increases its molecular weight by approximately 28 g/mol compared to Boc-L-Glutamine, while also likely increasing its lipophilicity and potentially affecting its solubility profile .

Synthesis Methods

The synthesis of Boc-(N-gamma-ethyl)-L-glutamine typically involves a multi-step approach starting from readily available glutamine derivatives.

General Synthetic Route

The most common synthetic approach involves:

-

Protection of the alpha-amino group of L-glutamine with a Boc group

-

Selective ethylation of the gamma-amide nitrogen

Detailed Synthesis Procedure

Based on related glutamine derivative syntheses, a typical approach would involve:

Preparation of Boc-L-Glutamine

The first step involves converting L-glutamine to Boc-L-glutamine:

-

Dissolve NaOH (8 g, 0.2 mol, 2 equiv.) in 100 mL of water

-

Cool solution to 5°C

-

Add L-glutamine and mix thoroughly

-

Add di-tert-butyl dicarbonate dropwise while maintaining alkaline pH

-

Adjust pH to 3 using H₂SO₄, forming a white emulsion

-

Extract the product three times with ethyl acetate (80 mL portions)

-

Wash the combined organic fractions with saturated salt solution

-

Dry over sodium sulfate and evaporate

-

Recrystallize from ethyl acetate

N-gamma-Ethylation of Boc-L-Glutamine

The second step would involve selective ethylation of the gamma-amide:

-

Activate the amide oxygen using appropriate reagents (such as Meerwein's salt or similar alkylation agents)

-

React with ethylamine or ethyl halide under controlled conditions

-

Purify the product via chromatography

This general approach aligns with methodologies used for similar compounds, though specific optimized conditions for Boc-(N-gamma-ethyl)-L-glutamine synthesis may vary depending on scale and application .

Applications in Research and Development

Boc-(N-gamma-ethyl)-L-glutamine finds multiple applications across scientific and industrial domains, leveraging its unique structural features.

Pharmaceutical Research

The compound serves important functions in pharmaceutical development:

-

Building block for peptide-based drugs and peptidomimetics

-

Intermediate in the synthesis of glutamine metabolism modulators

-

Component in targeted drug delivery systems

-

Potential precursor for anticancer agents targeting glutamine-dependent tumors

Cancer research particularly benefits from glutamine derivatives, as glutaminolysis represents a primary source of biosynthetic precursors in cancer cells, making this compound valuable for developing metabolism-targeting therapeutics .

Peptide Chemistry

In peptide synthesis applications, Boc-(N-gamma-ethyl)-L-glutamine offers:

-

Protection of the alpha-amino group during sequential peptide coupling

-

Modified side chain functionality that can alter peptide physicochemical properties

-

Potential for creating peptides with enhanced metabolic stability

-

Unique hydrogen bonding patterns that may influence secondary structure formation

The tert-butoxycarbonyl (Boc) group provides reliable protection under basic conditions while remaining removable under specific acidic conditions, making it compatible with various peptide synthesis strategies .

Biological Systems Research

Drawing from related glutamine derivatives, Boc-(N-gamma-ethyl)-L-glutamine may contribute to:

-

Cell culture media optimization, potentially enhancing cell growth and viability

-

Neuroscience research related to glutamine's role in neurotransmitter synthesis

-

Metabolic pathway investigations, particularly in glutamine-dependent systems

-

Development of fluorinated derivatives for PET imaging applications

Structural Comparison with Related Compounds

Boc-(N-gamma-ethyl)-L-glutamine belongs to a family of modified glutamine derivatives, each with specific structural features and applications.

Comparison with Parent Compound

| Feature | Boc-L-Glutamine | Boc-(N-gamma-ethyl)-L-glutamine |

|---|---|---|

| γ-Amide | Primary amide (-CONH₂) | Secondary amide (-CONHCH₂CH₃) |

| Lipophilicity | Lower | Higher due to ethyl group |

| H-Bond Donors | Three | Two (one fewer due to ethyl substitution) |

| Molecular Volume | Smaller | Larger due to ethyl group |

| Typical Applications | General peptide synthesis | Specialized applications requiring modified side chain |

The ethyl modification significantly alters the hydrogen bonding capacity of the glutamine side chain while increasing its lipophilicity, factors that can affect its biochemical behavior and pharmaceutical properties .

Related Glutamine Derivatives

Several structurally related glutamine derivatives have been developed for various applications:

-

N-Ethyl-L-glutamine: Used in cell culture media, promoting cell growth and viability for production of monoclonal antibodies and recombinant proteins

-

Fluorinated glutamine analogues: Developed as PET tracers for imaging applications in oncology

-

γ-Methyleneglutamic acid amides: Synthesized for potential anticancer activity through targeting glutamine-dependent metabolic pathways

-

Cyclic glutamine analogues: Used in peptide chemistry to constrain conformation and increase metabolic stability

Spectroscopic Properties

The spectroscopic characteristics of Boc-(N-gamma-ethyl)-L-glutamine provide important information for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on related compounds, the ¹H NMR spectrum of Boc-(N-gamma-ethyl)-L-glutamine would typically show:

-

A singlet at approximately δ 1.4 ppm for the tert-butyl group (9H)

-

A quartet at approximately δ 3.2-3.3 ppm for the ethyl CH₂ group (2H)

-

A triplet at approximately δ 1.1-1.2 ppm for the ethyl CH₃ group (3H)

-

Multiplets between δ 1.8-2.1 ppm for the β-CH₂ of the glutamine backbone (2H)

-

A triplet at approximately δ 2.3-2.4 ppm for the γ-CH₂ (2H)

-

A multiplet at approximately δ 4.1-4.3 ppm for the α-CH (1H)

-

Amide and carbamate NH signals at variable positions depending on solvent

For ¹³C NMR, characteristic signals would include the carbonyl carbons at approximately δ 170-175 ppm, the Boc carbonyl at approximately δ 155-156 ppm, and the quaternary carbon of the tert-butyl group at approximately δ 80-81 ppm .

Recent Research Findings

Current research involving glutamine derivatives provides insights into potential applications for Boc-(N-gamma-ethyl)-L-glutamine.

Anticancer Research

Recent studies on glutamine analogues have demonstrated:

-

Inhibition of glutaminolysis in cancer cells, disrupting their primary source of biosynthetic precursors

-

Selective activity against glutamine-dependent tumor types

-

Potential synergistic effects when combined with other anticancer agents

-

Structure-activity relationships indicating the importance of side chain modifications for targeting specificity

These findings suggest Boc-(N-gamma-ethyl)-L-glutamine may serve as a valuable intermediate in developing similar targeted therapies.

Imaging Applications

Research on glutamine-derived PET tracers demonstrates:

-

Development of fluorinated glutamine derivatives for tumor imaging

-

Variable affinity of modified glutamines toward glutamine transporters

-

Structure-dependent biodistribution and tumor uptake profiles

The structural features of Boc-(N-gamma-ethyl)-L-glutamine make it a potential precursor for similar imaging agents with tailored pharmacokinetic properties.

Future Research Directions

The unique properties of Boc-(N-gamma-ethyl)-L-glutamine suggest several promising avenues for future investigation.

Challenges and Opportunities

The development and application of Boc-(N-gamma-ethyl)-L-glutamine face several challenges:

-

Optimization of selective N-gamma ethylation methods with improved regioselectivity

-

Comprehensive characterization of physical and chemical properties

-

Evaluation of biological activities compared to unmodified glutamine

-

Scale-up of synthesis for industrial applications

Addressing these challenges represents significant opportunities for advancing amino acid chemistry and expanding the applications of glutamine derivatives in various scientific and industrial fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume